![molecular formula C7H2Cl2F4 B1627775 4-Chloro-2,3,5,6-tetrafluorobenzylchloride CAS No. 60903-83-5](/img/structure/B1627775.png)
4-Chloro-2,3,5,6-tetrafluorobenzylchloride
Overview
Description
4-Chloro-2,3,5,6-tetrafluorobenzylchloride is a chemical compound with the molecular formula C7H2Cl2F4. It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride typically involves the chlorination and fluorination of benzyl chloride. One common method includes the reaction of benzyl chloride with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted benzyl derivatives.
Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Benzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride is in medicinal chemistry. Its unique structure allows it to act as a versatile building block for the synthesis of various pharmaceutical compounds.
Antiviral Agents
Research has shown that derivatives of tetrafluorobenzyl compounds exhibit antiviral properties. For instance, modifications of this compound have been explored for their efficacy against viral infections such as HIV and influenza. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development .
Anticancer Research
Studies indicate that halogenated compounds can play a crucial role in cancer therapy. The tetrafluorobenzyl group has been investigated for its potential to inhibit specific cancer cell lines by interfering with cellular signaling pathways. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells .
Material Science
In addition to its medicinal applications, this compound is also utilized in material science.
Polymer Synthesis
This compound serves as a monomer in the synthesis of fluorinated polymers. The incorporation of fluorine into polymer chains imparts unique properties such as increased chemical resistance and thermal stability. These polymers find applications in coatings and sealants that require high durability and resistance to harsh environments .
Fluorinated Surfactants
Another application lies in the production of fluorinated surfactants. These surfactants are used in various industries due to their superior wetting properties and ability to reduce surface tension in aqueous solutions. They are particularly valuable in formulations for pharmaceuticals and cosmetics where low surface tension is critical .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for the derivatization of various analytes. Its ability to form stable derivatives enhances the detection sensitivity in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This application is crucial for analyzing complex mixtures found in environmental samples and biological fluids .
Case Studies
- Antiviral Compound Development :
- Fluorinated Polymers :
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the type of interaction. The pathways involved often include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the tetrafluorobenzyl group.
2,3,5,6-Tetrafluorobenzylchloride: Similar but without the chlorine substitution on the benzyl group.
Uniqueness
4-Chloro-2,3,5,6-tetrafluorobenzylchloride is unique due to the presence of both chlorine and multiple fluorine atoms on the benzyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various specialized applications .
Biological Activity
4-Chloro-2,3,5,6-tetrafluorobenzylchloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews current research findings on its biological activity, including anticancer properties and other relevant pharmacological effects.
- Molecular Formula : C7HClF4
- Molecular Weight : 202.56 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer research. The compound has been evaluated for its anticancer properties through in vitro assays against multiple cancer cell lines.
Anticancer Activity
A study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol assessed the compound's anticancer activity across 60 different cancer cell lines. The results revealed that:
Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Line |
---|---|---|
Leukemia | 92.48 | RPMI-8226 |
CNS | 92.74 | SF-539 |
Average Growth | 104.68 | - |
The average growth value across all tested lines was approximately 104.68%, indicating a relatively low level of anticancer activity. Notably, the compound showed weak inhibition on leukemia cell lines with growth percentages close to control levels .
While specific mechanisms for this compound are still under investigation, preliminary data suggest that halogenated compounds can interfere with cellular signaling pathways and induce apoptosis in cancer cells. Further studies are needed to elucidate the exact biochemical interactions and pathways involved.
Case Studies
- In Vitro Studies : In a detailed study involving various cancer types (leukemia, melanoma, lung cancer), the compound was tested at a concentration of 10 µM. The results indicated minimal efficacy in inhibiting tumor growth across most lines tested .
- Comparative Analysis : When compared to other halogenated compounds with known anticancer properties, such as brominated and iodinated derivatives, this compound exhibited lower efficacy but could serve as a lead compound for further modifications to enhance biological activity.
Toxicological Profile
The safety profile of this compound remains largely unexplored. However, related compounds have shown potential toxicity at high doses. For instance:
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHGLHUIPYFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Cl)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590726 | |
Record name | 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60903-83-5 | |
Record name | Benzene, 1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60903-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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